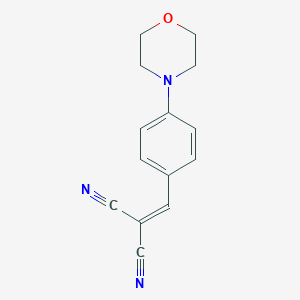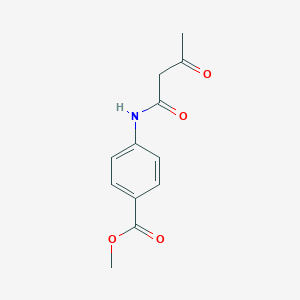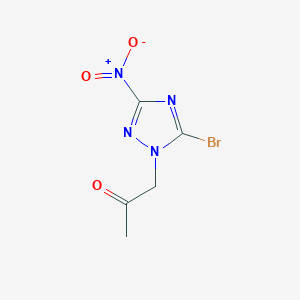
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one, also known as BNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. BNTP is a versatile building block that can be used to synthesize a wide range of compounds with diverse biological and physical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one depends on the specific compound that is synthesized from it. However, in general, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one acts as a reactive electrophile that can undergo nucleophilic addition reactions with various nucleophiles, such as amines, thiols, and carboxylic acids. This reactivity allows 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one to be used as a versatile building block for the synthesis of various bioactive compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one depend on the specific compound that is synthesized from it. However, in general, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives have been shown to exhibit various biological activities, including cytotoxicity, antimicrobial activity, anti-inflammatory activity, and herbicidal activity. These effects are believed to be due to the ability of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one to interact with various biological targets, such as enzymes, receptors, and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one as a building block for the synthesis of bioactive compounds is its versatility. 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one can be easily modified to introduce various functional groups and structural motifs, allowing for the synthesis of a wide range of compounds with diverse biological activities. Another advantage of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. However, one limitation of using 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is its reactivity, which can make it challenging to handle and purify. Additionally, the biological activity of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives can vary depending on the specific compound that is synthesized, making it important to carefully design and test each compound.
Direcciones Futuras
There are many future directions for research on 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives. One area of interest is the synthesis of novel bioactive compounds with improved potency and selectivity. Another area of interest is the development of new applications for 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one in areas such as materials science and agriculture. Additionally, there is a need for further research on the mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives, as well as their potential toxicity and environmental impact. Overall, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is a promising building block that has the potential to contribute to many areas of scientific research.
Métodos De Síntesis
The synthesis of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one involves the reaction of 5-bromo-3-nitro-1H-1,2,4-triazole with acryloyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the bromine atom by the acryloyl group, followed by cyclization to form the triazole ring. The resulting product is a yellow crystalline solid that can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used in various scientific research applications, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In agriculture, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a herbicide and fungicide, due to its ability to inhibit the growth of weeds and fungi. In materials science, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials.
Propiedades
Número CAS |
53866-15-2 |
|---|---|
Nombre del producto |
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one |
Fórmula molecular |
C5H5BrN4O3 |
Peso molecular |
249.02 g/mol |
Nombre IUPAC |
1-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H5BrN4O3/c1-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3 |
Clave InChI |
ICBILSDFLPQPBP-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
SMILES canónico |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



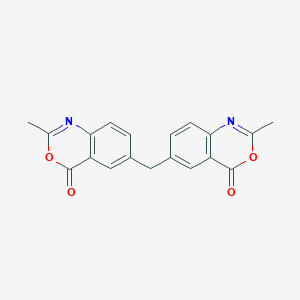
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
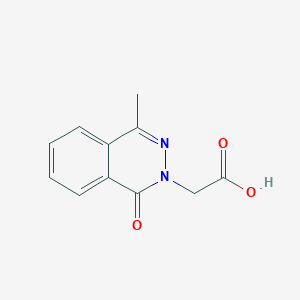
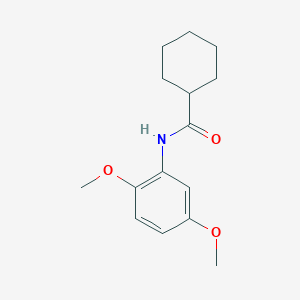
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
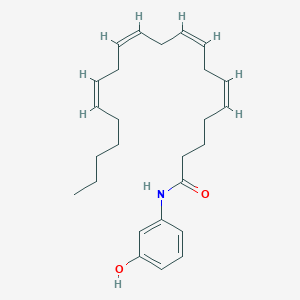
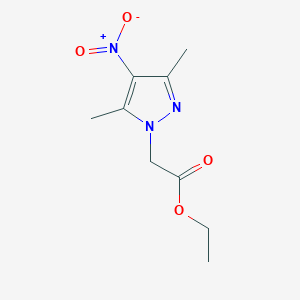
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

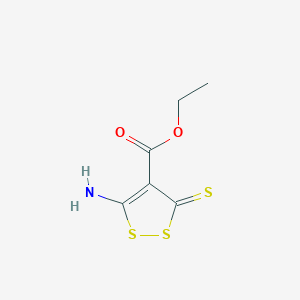
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
